molecular formula C14H23NO B14379381 5-Nonyl-1H-pyrrole-2-carbaldehyde CAS No. 89631-84-5

5-Nonyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B14379381
CAS No.: 89631-84-5
M. Wt: 221.34 g/mol
InChI Key: AEQRJBZYKXKSJW-UHFFFAOYSA-N
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Description

5-Nonyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C14H23NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a nonyl group attached to the pyrrole ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of nonylamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 5-Nonyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nonyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nonyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction is mediated by the aldehyde group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

    1H-Pyrrole-2-carboxaldehyde: A simpler analog without the nonyl group.

    5-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a nonyl group.

    5-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde: Features a methoxymethyl group.

Uniqueness: 5-Nonyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

89631-84-5

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

5-nonyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-9-13-10-11-14(12-16)15-13/h10-12,15H,2-9H2,1H3

InChI Key

AEQRJBZYKXKSJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(N1)C=O

Origin of Product

United States

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